D-Alanyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine

Description

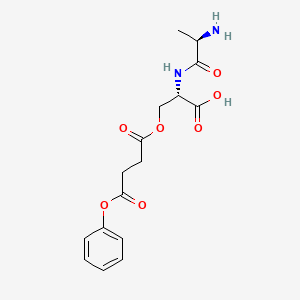

D-Alanyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine is a synthetic serine derivative characterized by a D-alanyl residue linked via an ester bond to a 4-oxo-4-phenoxybutanoyl group attached to L-serine. Its phenoxy group confers aromaticity, which may enhance binding affinity to hydrophobic pockets in proteins or influence metabolic stability compared to simpler alkyl-substituted analogs.

Properties

CAS No. |

921934-20-5 |

|---|---|

Molecular Formula |

C16H20N2O7 |

Molecular Weight |

352.34 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(4-oxo-4-phenoxybutanoyl)oxypropanoic acid |

InChI |

InChI=1S/C16H20N2O7/c1-10(17)15(21)18-12(16(22)23)9-24-13(19)7-8-14(20)25-11-5-3-2-4-6-11/h2-6,10,12H,7-9,17H2,1H3,(H,18,21)(H,22,23)/t10-,12+/m1/s1 |

InChI Key |

TXBLSMKAXLKHAB-PWSUYJOCSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](COC(=O)CCC(=O)OC1=CC=CC=C1)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(COC(=O)CCC(=O)OC1=CC=CC=C1)C(=O)O)N |

Origin of Product |

United States |

Biological Activity

D-Alanyl-O-(4-oxo-4-phenoxybutanoyl)-L-serine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an amino acid derivative featuring a D-alanine moiety linked to a phenoxybutanoyl group. Its structural complexity suggests potential interactions with various biological targets, which may contribute to its bioactivity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative species. The compound appears to disrupt bacterial cell wall synthesis, leading to cell lysis and death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in cancer research. Studies have indicated that the compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. Mechanistically, it appears to activate the caspase pathway, leading to programmed cell death.

Case Study: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations above 50 µg/mL after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The phenoxy group may interact with lipid membranes, increasing permeability and leading to cellular stress.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Signal Transduction Modulation : It may alter signaling pathways related to cell growth and apoptosis, enhancing therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Acyl Groups

a) N-(4-(tert-Butoxy)-4-oxobutanoyl)-O-(tert-butyl)-L-seryl-D-alanyl-L-proline

- Structure: Features a tert-butoxy group in place of the phenoxy moiety and includes a proline residue.

- Molecular Formula : C₂₃H₃₉N₃O₈ (MW: 485.57) .

- Stereochemical Complexity: The proline residue introduces conformational constraints absent in the target compound.

- Applications : Used as an intermediate in organic synthesis, suggesting utility in peptide-based drug development .

b) 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids

- Structure : Contains a sulfanyl-carboxymethyl group and a 4-aryl substituent (e.g., phenyl).

- Synthesis: Prepared via Michael addition of thioglycolic acid to 4-aryl-4-oxo-2-butenoic acids, yielding racemic mixtures .

- Key Differences: Sulfur Inclusion: The sulfanyl group may confer redox activity or metal-binding capacity, which is absent in the phenoxy-based target compound. Racemic Nature: Lack of stereochemical control contrasts with the defined D/L configuration of the target compound, which is critical for biological specificity .

Functional Analogues with Neuroactive Properties

a) L-Serine

- Structure: Simple α-amino acid (C₃H₇NO₃).

- Biological Role : Acts as an NMDA receptor co-agonist via glycine-binding sites. Clinical studies show efficacy in GRIN-related disorders with null variants but adverse effects in gain-of-function cases .

- Comparison : The target compound’s acyl modifications may enhance blood-brain barrier penetration or prolong half-life compared to unmodified L-serine.

b) Phosphatidyl L-Serine

Aromatic-Substituted Amino Acid Derivatives

a) Fluorinated Phenylalanine Derivatives (e.g., L-4-Fluoro-phenylalanine)

- Structure: Phenylalanine with a para-fluoro substitution (C₉H₁₀FNO₂; MW: 183.17) .

Data Table: Structural and Functional Comparison

*Estimated based on structural analysis.

Research Findings and Implications

- Synthetic Challenges: Unlike racemic 4-oxo-4-arylbutanoic acids , the defined stereochemistry of the target compound necessitates asymmetric synthesis, which could limit scalability.

- Safety Profile : The absence of sulfur or halogen atoms (cf. fluorinated phenylalanine or sulfanyl-containing analogs ) may reduce toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.